2-chloro-9H-purine
Overview
Description
2-Chloro-9H-purine is a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including 2-chloro-9H-purine, are key components of nucleic acids and play a significant role in the structure of DNA and RNA. The presence of a chlorine atom at the 2-position of the purine ring can influence the biological activity and chemical properties of the molecule .
Synthesis Analysis
The synthesis of 2-chloro-9H-purine derivatives can be achieved through various methods. One approach involves N-alkylation or N-arylation of the purine followed by Stille coupling to introduce substituents at specific positions on the purine ring . Another method includes a regiospecific lithiation/quenching sequence starting from hypoxanthine, which allows for the introduction of halogen atoms at desired positions . Additionally, the Sonogashira cross-coupling reaction has been utilized to create 2,8-dialkynylated purines, indicating the versatility of 2-chloro-9H-purine as a precursor for further functionalization .
Molecular Structure Analysis
The molecular structure of 2-chloro-9H-purine derivatives has been studied using various spectroscopic techniques and quantum chemical methods. For instance, the molecular geometry of 2-amino-6-chloropurine, a related compound, has been analyzed using vibrational spectroscopy and density functional theory calculations, providing insights into the tautomeric forms and electronic properties of the molecule .
Chemical Reactions Analysis
2-Chloro-9H-purine exhibits reactivity towards different nucleophiles, leading to a variety of substitution reactions. The chlorine atom at the 2-position can be replaced by various groups, such as methoxy, ethoxy, phenoxy, and amino groups, through reactions with corresponding nucleophiles . The reactivity of 2-chloro-9H-purine with nucleophiles is a key feature that enables the synthesis of a wide range of purine derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-9H-purine derivatives are influenced by the substituents attached to the purine ring. For example, the introduction of electron-donating groups can enhance the antimycobacterial activity of these compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the hyperpolarizability, are important factors that can be tuned by modifying the purine structure . These properties are crucial for understanding the interaction of purine derivatives with biological targets and their potential as therapeutic agents.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
2-chloro-9H-purine is used in the synthesis of 2,6,9-trisubstituted purine derivatives, which have potential roles as apoptosis-inducing agents in cancer cell lines .
Methods of Application
The compounds were obtained by a three-step synthetic procedure using microwave irradiation. The procedure used 2,6-dichloropurine as a substrate .
Results or Outcomes
Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity .
Application in Synthesis of Adamantane-Substituted Purine Nucleosides
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
2-chloro-9H-purine is used in the synthesis of adamantane-substituted purine nucleosides. These nucleosides show a wide range of biological effects .
Methods of Application
The synthesis of a novel series of adamantane-substituted purine nucleosides involved two starting purine derivatives, namely 6-chloro-9H-purine and 2,6-dichloro-9H-purine .
Results or Outcomes
Six adamantane-based purine nucleosides showed antiproliferative activity in the micromolar range .
Application in Nucleophilic Substitution Reactions
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
2-chloro-9H-purine is used in nucleophilic substitution reactions. It reacts with various nucleophiles to form 2-substituted 9H-purines .
Methods of Application
The reactions of 2-chloro-9-phenyl-9H-purine with sodium methoxide, ethoxide, and phenoxide as O-nucleophiles, with butylamine and piperidine as N-nucleophiles, and with sodium methylsulfide as an S-nucleophile, afforded the corresponding 2-substituted 9-phenyl-9H-purines .
Results or Outcomes
The substitution reactions of 2-chloro-9-phenyl-9H-purine proceeded to give the corresponding 2-substituted 9H-purines in good yields .
Application in Synthesis of Antitumor Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
2-chloro-9H-purine is used in the synthesis of 2,6,9-trisubstituted purine derivatives, which have potential roles as antitumor agents .
Methods of Application
The compounds were obtained by a three-step synthetic procedure using microwave irradiation .
Results or Outcomes
Twelve compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis .
Application in Nucleophilic Substitution Reactions with C-Nucleophiles
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
2-chloro-9H-purine is used in nucleophilic substitution reactions with C-nucleophiles .
Methods of Application
2-chloro-9-phenyl-9H-purine reacted with ethyl cyanoacetate and phenylacetonitrile as C-nucleophiles in the presence of sodium hydroxide in dimethyl sulfoxide to give ethyl H-cyano-9-phenyl-9H-purine-2-acetate and α,9-diphenyl-9H-purine-2-acetonitrile .
Results or Outcomes
The substitution reactions of 2-chloro-9-phenyl-9H-purine with C-nucleophiles proceeded to give the corresponding 2-substituted 9H-purines in good yields .
Application in Synthesis of 2-Substituted 9H-Purines
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
2-chloro-9H-purine is used in the synthesis of 2-substituted 9H-purines .
Methods of Application
2-chloro-9-phenyl-9H-purine reacted with various nucleophiles, including O-nucleophiles, N-nucleophiles, and an S-nucleophile, to afford the corresponding 2-substituted 9-phenyl-9H-purines .
Results or Outcomes
The substitution reactions of 2-chloro-9-phenyl-9H-purine with various nucleophiles proceeded to give the corresponding 2-substituted 9H-purines in good yields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBVWROWJGFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333967 | |
Record name | 2-chloro-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-9H-purine | |
CAS RN |
1681-15-8 | |
Record name | 2-Chloropurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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